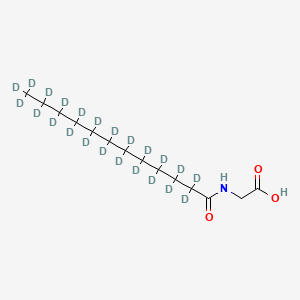

N-Dodecanoyl-d23-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Dodecanoyl-d23-glycine is a deuterium-labeled compound, specifically a stable isotope of N-Dodecanoylglycine. It is used primarily in scientific research due to its unique properties, such as its ability to act as a tracer in various biochemical processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic profiles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Dodecanoyl-d23-glycine is synthesized through the acylation of glycine with dodecanoic acid-d23. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of dodecanoic acid-d23 and the amino group of glycine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Dodecanoyl-d23-glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dodecanoic acid derivatives.

Reduction: Formation of dodecylamine derivatives.

Substitution: Formation of substituted glycine derivatives.

Aplicaciones Científicas De Investigación

N-Dodecanoyl-d23-glycine has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry.

Mecanismo De Acción

The mechanism of action of N-Dodecanoyl-d23-glycine involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the molecule provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation in biological systems. This helps in understanding the metabolic pathways and the effects of deuterium substitution on the pharmacokinetics of drugs .

Comparación Con Compuestos Similares

Similar Compounds

N-Lauroylglycine: Similar in structure but lacks deuterium labeling.

N-Dodecanoylglycine: The non-deuterated form of N-Dodecanoyl-d23-glycine.

N-Palmitoylglycine: Contains a longer fatty acid chain compared to this compound.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying biochemical processes. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development and metabolic research .

Actividad Biológica

N-Dodecanoyl-d23-glycine, also known as N-Lauroylglycine, is a derivative of glycine that has garnered attention for its potential biological activities. This compound is characterized by a dodecanoyl group attached to the nitrogen of glycine, which may influence its solubility, membrane permeability, and biological interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C14H27N1O2

- Molecular Weight : 280.51 g/mol

- Solubility : Slightly soluble in DMSO and methanol

- CAS Number : Not available

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic dodecanoyl chain enhances the compound's ability to interact with cell membranes, potentially facilitating the transport of the amino acid across lipid bilayers.

- Ligand Activity : As a derivative of glycine, it may act as a ligand for various receptors involved in neurotransmission and cellular signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, which is a common trait among fatty acid derivatives.

Cytotoxicity Studies

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. For instance, studies have shown that similar glycine derivatives exhibit varying degrees of cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines. The IC50 values for these derivatives ranged from 127 to 344 μM, indicating significant potency against these cancer models .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogenic microorganisms. This includes effectiveness against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of glycine derivatives, including this compound:

- Study on Anticancer Properties : A comparative study on the cytotoxic effects of various glycine derivatives found that those with longer hydrophobic chains exhibited enhanced interaction with cancer cell membranes, leading to increased apoptosis in tumor cells .

- Antimicrobial Screening : Another research effort focused on the synthesis and screening of fatty acid-derived glycine compounds revealed that this compound showed significant antifungal activity at concentrations as low as 12.5 µg/mL against certain fungi .

Summary Table of Biological Activities

Propiedades

Fórmula molecular |

C14H27NO3 |

|---|---|

Peso molecular |

280.51 g/mol |

Nombre IUPAC |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)acetic acid |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

Clave InChI |

JWGGSJFIGIGFSQ-SJTGVFOPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.